Peucedanocoumarin III
Descripción general
Descripción
Peucedanocoumarin III is a natural compound found in the roots of Peucedanum praeruptorum. It belongs to the class of coumarins and has the chemical formula C<sub>21</sub>H<sub>22</sub>O<sub>7</sub>. This compound has been of interest due to its potential therapeutic properties.
Synthesis Analysis
The synthesis of Peucedanocoumarin III involves a sequence of chemical reactions. Researchers have designed and validated a large-scale organic synthesis method to obtain pure PCIII in a racemic mixture. The synthetic PCIII racemate has been shown to effectively clear repeated β-sheet aggregates, similar to purified PCIII.
Molecular Structure Analysis
Peucedanocoumarin III has a molecular weight of 386.4 g/mol. Its structure includes a coumarin core with additional functional groups. The specific arrangement of atoms and bonds contributes to its biological activity.
Chemical Reactions Analysis
Peucedanocoumarin III has demonstrated anti-aggregate properties, particularly in relation to α-synuclein fibrils. It can disaggregate these protein aggregates, which are implicated in Parkinson’s disease (PD). Additionally, it prevents β23-induced cell toxicity.
Physical And Chemical Properties Analysis
- Physical Description : Powder
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and other solvents.
- Purity : ≥98%
Aplicaciones Científicas De Investigación
Specific Scientific Field
Neurobiology and Pharmacology .
Summary of the Application
PCIII has been studied for its potential therapeutic effects in Parkinson’s Disease (PD). The compound has been shown to disaggregate β-sheet aggregate structures, including α-synuclein fibrils, which are a pathological hallmark of PD .
Methods of Application or Experimental Procedures
The therapeutic value of PCIII was explored in animal models of PD. A sequence of chemical reactions was designed for the large-scale organic synthesis of pure PCIII in a racemic mixture. The synthetic PCIII was then used to assess its neuroprotective function in 6-hydroxydopamine (6-OHDA)-induced PD mouse models .
Results or Outcomes
The treatment with PCIII (1 mg/kg/day) in a 6-OHDA-induced PD mouse model significantly suppressed Lewy-like inclusions and prevented dopaminergic neuron loss . High dose PCIII (10 mg/kg/day) was administered intraperitoneally to two-month-old mice for safety profiles evaluation. Following 7 days of PCIII treatment, PCIII distributed to various tissues, with substantial penetration into brains. The mice that were treated with high dose PCIII had no structural abnormalities in the major organs or neuroinflammation .
Application in Neurotoxicity Prevention
Specific Scientific Field
Summary of the Application
A structural isomer of PCIII, known as trans-4′-acetyl-3′-tigloylkhellactone (racemic peucedanocoumarin IV [PCiv]), has been found to present a strong anti-aggregate activity comparable to that of PCIII .
Methods of Application or Experimental Procedures
The inhibitory function of PCiv against β-sheet aggregate-mimic β23 cytotoxicities was assessed. The therapeutic efficacy of PCiv was further evaluated in a sporadic PD mouse model with a combinatorial co-injection of α-synuclein preformed fibril and recombinant adeno-associated virus expressing α-synuclein .
Results or Outcomes
PCiv potently prevented α-synucleinopathy in α-synuclein preformed fibril (PFF)-treated mice cortical neurons . In detailed pharmacokinetic profiling of PCiv, oral administration of PCiv in rats exhibited an approximately 97-min half-life and 10% bioavailability. Moreover, tissue distribution analysis revealed favorable profiles of brain penetration with a 6.4 brain-to-plasma concentration ratio .
Safety And Hazards
Peucedanocoumarin III has a relatively high therapeutic index. In animal models, it showed neuroprotective effects without adverse impacts on motor function. However, always consult a doctor in case of exposure or ingestion.
Direcciones Futuras
Given its promising properties, Peucedanocoumarin III may become a disease-modifying therapy for PD. Further research should explore its clinical application and safety profiles.
Please note that this analysis is based on available information, and ongoing research may reveal additional insights into Peucedanocoumarin III’s potential. For more detailed information, refer to relevant scientific papers12.
Propiedades
IUPAC Name |
[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-KNXUDURGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peucedanocoumarin III |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.